![molecular formula C11H16ClNO3 B3027292 Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride CAS No. 1269634-11-8](/img/structure/B3027292.png)
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
Overview
Description
“Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1269634-11-8 . It has a molecular weight of 245.71 and its IUPAC name is methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H . This indicates that the compound has a methoxy group (-OCH3) attached to the phenyl ring, an amino group (-NH2) and a carboxylate ester group (-COOCH3) attached to the same carbon atom.Physical And Chemical Properties Analysis
“Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the current literature.Scientific Research Applications
Chemical Synthesis and Intermediates :
- Methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate and related compounds have been isolated from Morinda citrifolia, highlighting their potential as chemical intermediates in natural product synthesis (Gang-qiang Wang et al., 2011).
- Synthesis of compounds like 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related propanones demonstrates the utility of these compounds in producing complex organic molecules (Tan Bin, 2011).
- The preparation of L-2-Amino-5-arylpentanoic acids, which are constituents in AM-toxins, from related compounds, shows the relevance in toxin and pharmaceutical research (Y. Shimohigashi et al., 1976).
Pharmacological Applications :
- Research on the kinetic resolution of Methyl trans-3-(4-methoxyphenyl)glycidate, a key intermediate in the synthesis of diltiazem hydrochloride, a drug used for heart conditions, highlights its pharmaceutical importance (F. Cantele et al., 2001).
- Asymmetric reduction of related compounds for the synthesis of diltiazem precursors also underscores their role in drug synthesis (Cheng Chen et al., 2021).
Biocatalysis and Biochemical Applications :
- Research into the biocatalysis of S-3-amino-3-phenylpropionic acid, an intermediate in pharmaceuticals like S-dapoxetine, indicates the biochemical applications of these compounds (Yi Li et al., 2013).
Miscellaneous Applications :
- The study of novel esters and alcohol analogs of the 5-HT1A receptor ligand, including methyl 3-amino-(1H-indol-3-yl) propanoate hydrochloride, for their cardiovascular effects demonstrates diverse applications in medical research (V. Pérez-Alvarez et al., 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl 3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLERNXNLLGLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride | |
CAS RN |
1269634-11-8 | |
Record name | Benzenepropanoic acid, β-amino-3-methoxy-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269634-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.